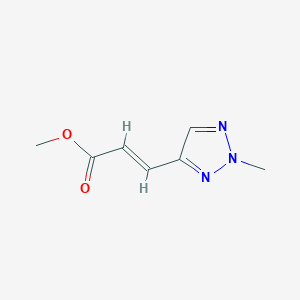
Methyl (2e)-3-(2-methyl-2h-1,2,3-triazol-4-yl)prop-2-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (2e)-3-(2-methyl-2h-1,2,3-triazol-4-yl)prop-2-enoate is a useful research compound. Its molecular formula is C7H9N3O2 and its molecular weight is 167.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Methyl (2E)-3-(2-methyl-2H-1,2,3-triazol-4-yl)prop-2-enoate is a compound belonging to the class of 1,2,3-triazoles, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C7H10N4O, with a molecular weight of 166.18 g/mol. The compound features a triazole ring that contributes to its stability and reactivity.
Synthesis
The synthesis of this compound typically employs the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as the "click reaction." This method is favored for its efficiency and regioselectivity in producing triazole derivatives.
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. A study demonstrated that certain synthesized 1,2,3-triazoles showed promising inhibitory effects against Mycobacterium tuberculosis (MTB), with minimum inhibitory concentrations (MIC) ranging from 5.8 to 29.9 µg/mL . The presence of the triazole moiety is crucial for this activity.
Anticancer Activity
This compound has also been evaluated for anticancer potential. In vitro assays against various cancer cell lines revealed significant antiproliferative effects. For example, compounds derived from triazole structures demonstrated IC50 values as low as 1.1 µM against MCF-7 breast cancer cells .
Table 1: Summary of Biological Activities
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : Molecular docking studies have shown that triazole derivatives can bind effectively to enzymes such as DprE1 in MTB, leading to inhibition of bacterial growth .
- Cell Cycle Disruption : Certain derivatives have been reported to induce apoptosis in cancer cells by disrupting the cell cycle and promoting cell death pathways.
Case Studies
Several studies have highlighted the effectiveness of triazole derivatives in various biological contexts:
- Antitubercular Study : A focused library of triazoles was synthesized and tested against drug-sensitive MTB strains. The results indicated that specific compounds exhibited lower MIC values compared to standard treatments .
- Cytotoxicity Assays : Compounds were tested against human cancer cell lines such as THP-1 (leukemia), A549 (lung adenocarcinoma), and Panc-1 (pancreatic carcinoma). While some compounds showed significant activity against THP-1 cells, they exhibited lower toxicity against A549 and Panc-1 cells at maximum concentrations evaluated .
特性
分子式 |
C7H9N3O2 |
|---|---|
分子量 |
167.17 g/mol |
IUPAC名 |
methyl (E)-3-(2-methyltriazol-4-yl)prop-2-enoate |
InChI |
InChI=1S/C7H9N3O2/c1-10-8-5-6(9-10)3-4-7(11)12-2/h3-5H,1-2H3/b4-3+ |
InChIキー |
GEOQVKCBSSVBKH-ONEGZZNKSA-N |
異性体SMILES |
CN1N=CC(=N1)/C=C/C(=O)OC |
正規SMILES |
CN1N=CC(=N1)C=CC(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















